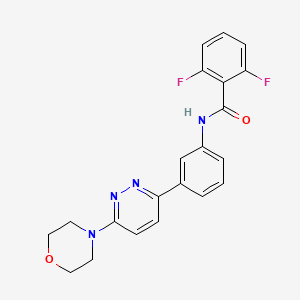

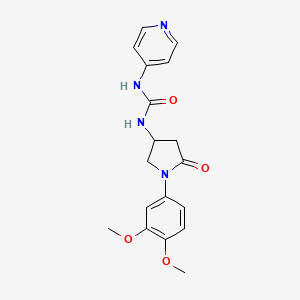

2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including drug discovery, pharmacology, and biochemistry.

Scientific Research Applications

Antifungal Activity

This compound has shown promise as an antifungal agent. Researchers synthesized 23 novel benzoylurea derivatives containing a pyrimidine moiety using 2,6-difluorobenzamide as a starting material. Some of these compounds exhibited moderate to good in vitro antifungal activities against various pathogens, including Botrytis cinerea in cucumber, tobacco, and blueberry, as well as Phomopsis sp. and Rhizoctonia solani. Notably, compounds 4j and 4l displayed EC50 values comparable to that of hymexazol against Rhizoctonia solani .

Antibacterial Activity

While the antibacterial activity of this compound is less pronounced, it’s worth noting that the target compounds (4a–4w) exhibited lower in vitro antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri compared to thiodiazole copper. Further investigations are needed to explore its potential in combating bacterial infections .

Mechanism of Action

Molecular docking simulations revealed that compound 4l interacts with succinate dehydrogenase (SDH) by forming hydrogen bonds with SER-17 and SER-39. Understanding the mechanism of action can guide further optimization and development of derivatives .

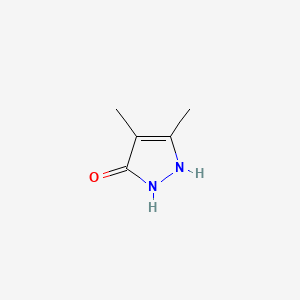

Chemical Structure

The compound’s molecular formula is C21H18F2N4O2, with an average mass of 396.390 Da. Its chemical structure consists of a pyrimidine moiety linked to a phenylbenzamide scaffold .

properties

IUPAC Name |

2,6-difluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O2/c22-16-5-2-6-17(23)20(16)21(28)24-15-4-1-3-14(13-15)18-7-8-19(26-25-18)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAOQPZMXFAXCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)

![5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)

![acetic acid (11-oxo-6H-benzo[c][1]benzoxepin-2-yl) ester](/img/structure/B2401766.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2401773.png)

![Tert-butyl 3-[2-(but-2-ynoylamino)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2401774.png)